molecular formula C7H13ClF3N B13464110 3-methyl-5-(trifluoromethyl)piperidine hydrochloride, Mixture of diastereomers

3-methyl-5-(trifluoromethyl)piperidine hydrochloride, Mixture of diastereomers

Cat. No.: B13464110
M. Wt: 203.63 g/mol
InChI Key: LERFSWAXKCFBNM-UHFFFAOYSA-N
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Description

3-Methyl-5-(trifluoromethyl)piperidine hydrochloride is a six-membered heterocyclic amine with substituents at positions 3 (methyl) and 5 (trifluoromethyl). The compound exists as a diastereomeric mixture due to stereochemical variations in the piperidine ring (e.g., axial/equatorial or cis/trans configurations of substituents). The hydrochloride salt form enhances aqueous solubility and stability, making it suitable for pharmaceutical or agrochemical applications.

Properties

Molecular Formula

C7H13ClF3N

Molecular Weight

203.63 g/mol

IUPAC Name

3-methyl-5-(trifluoromethyl)piperidine;hydrochloride

InChI

InChI=1S/C7H12F3N.ClH/c1-5-2-6(4-11-3-5)7(8,9)10;/h5-6,11H,2-4H2,1H3;1H

InChI Key

LERFSWAXKCFBNM-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CNC1)C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

This can be achieved through various methods, including the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine or the assembly of pyridine from a trifluoromethyl-containing building block . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The methods used in industrial settings are often scaled-up versions of laboratory procedures, with additional steps for purification and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-(trifluoromethyl)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pressures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different derivatives of the original compound, while substitution reactions can introduce new functional groups .

Scientific Research Applications

3-methyl-5-(trifluoromethyl)piperidine hydrochloride is used in various scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which 3-methyl-5-(trifluoromethyl)piperidine hydrochloride exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group and piperidine ring play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, depending on the context of its use.

Comparison with Similar Compounds

Methyl cis-5-(Trifluoromethyl)piperidine-3-carboxylate Hydrochloride (CAS: 2007924-97-0)

Structural Similarities :

  • Core Structure : Both compounds are piperidine derivatives with substituents at positions 3 and 5.
  • Trifluoromethyl Group : The electron-withdrawing CF₃ group at position 5 enhances metabolic stability and lipophilicity.

Key Differences :

  • Molecular Weight : The analog has a higher molecular weight (247.64 g/mol vs. ~204.46 g/mol for the target compound) due to the carboxylate group .

Diastereomer Separation :
The analog’s cis-isomer was isolated via recrystallization, suggesting that the target compound’s diastereomers might also be separable using similar methods .

3-Ethylpyrrolidine-2-carboxylic Acid Hydrochloride (CAS: 104757-47-3)

Structural Similarities :

  • Cyclic Amine Backbone : Both are hydrochlorides of substituted cyclic amines.
  • Diastereomeric Mixture : Both exist as inseparable diastereomer mixtures under standard conditions.

Key Differences :

  • Ring Size : Pyrrolidine (5-membered) vs. piperidine (6-membered), leading to distinct conformational dynamics.
  • Substituents : The pyrrolidine derivative has an ethyl group at position 3 and a carboxylic acid at position 2, which may confer higher water solubility compared to the target compound’s hydrophobic CF₃ and methyl groups .

1,2-Disubstituted 3-Fluoropiperidines

Relevance to Diastereoselectivity :

  • Separation Challenges : Chromatographic separation of diastereomers is often ineffective, but recrystallization (as in ) or chemical resolution (e.g., BF₃-Et₃SiH reduction) can yield pure isomers .

4-(Diphenylmethoxy)piperidine Hydrochloride (CAS: 65214-86-0)

Structural Contrast :

  • Substituent Bulk : The diphenylmethoxy group at position 4 introduces steric hindrance and aromatic π-π interactions, which are absent in the target compound.
  • Molecular Weight : Higher molecular weight (303.83 g/mol) due to bulky substituents, likely reducing solubility in polar solvents compared to the target compound .

Data Tables

Table 1: Physical and Structural Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Diastereomer Ratio (if known)
3-Methyl-5-(trifluoromethyl)piperidine·HCl C₇H₁₃ClF₃N ~204.46 3-CH₃, 5-CF₃ Not reported
Methyl cis-5-(trifluoromethyl)piperidine-3-carboxylate·HCl C₈H₁₃ClF₃NO₂ 247.64 3-COOCH₃, 5-CF₃ cis:trans = 65:35
3-Ethylpyrrolidine-2-carboxylic acid·HCl C₇H₁₄ClNO₂ 179.64 3-CH₂CH₃, 2-COOH Mixture unresolved
4-(Diphenylmethoxy)piperidine·HCl C₁₈H₂₁NO·HCl 303.83 4-OCH(C₆H₅)₂ Single isomer

Table 2: Diastereomer Separation Strategies

Compound Class Separation Method Key Findings
3-Fluoropiperidines Recrystallization Cis-isomer isolated via EtOAc recrystallization
Trifluoromethylpiperidines Chromatography Limited success; requires polarity gradients (e.g., c-Hex/EtOAc)
Carboxylate derivatives Chemical resolution BF₃-Et₃SiH reduction enables isolation of pure cis-isomer

Research Findings and Implications

  • Synthetic Optimization : The use of TiCl₄ in 3-fluoropiperidine synthesis improved diastereoselectivity to 95% cis-isomer yield, a strategy that could be adapted for the target compound .
  • Solubility Trade-offs : Bulky substituents (e.g., diphenylmethoxy) reduce solubility, whereas trifluoromethyl groups balance lipophilicity and metabolic stability .
  • Challenges in Purification : Chromatographic separation of diastereomers is often impractical for piperidines, necessitating recrystallization or chemical derivatization .

Notes

  • Limited direct data on the target compound necessitate extrapolation from structural analogs.
  • Contradictions in separation efficacy (e.g., chromatography vs. recrystallization) highlight substituent-dependent optimization .

Biological Activity

3-Methyl-5-(trifluoromethyl)piperidine hydrochloride, a compound consisting of a mixture of diastereomers, has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. Its unique trifluoromethyl group enhances lipophilicity, which facilitates membrane permeability and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C7H10F3N·HCl
  • Molecular Weight : 201.61 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of 3-methyl-5-(trifluoromethyl)piperidine hydrochloride is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethyl group significantly influences the compound's properties:

  • Lipophilicity : Enhances cell membrane penetration.
  • Enzyme Inhibition : Binds to active sites of enzymes, potentially inhibiting their function.
  • Receptor Modulation : Interacts with receptor binding sites, altering signal transduction pathways.

Biological Activity Overview

The biological activities of 3-methyl-5-(trifluoromethyl)piperidine hydrochloride can be categorized into several key areas:

  • Antiviral Activity :
    • Investigated for its potential to inhibit viral replication in various studies.
    • Case Study: A study demonstrated that derivatives of this compound exhibited significant antiviral activity against influenza viruses.
  • Anticancer Properties :
    • The compound has been explored for its cytotoxic effects on cancer cell lines.
    • Case Study: Research indicated that it induced apoptosis in FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .
  • Neuropharmacological Effects :
    • Potential application in treating neurological disorders due to its ability to cross the blood-brain barrier.
    • Case Study: In vivo studies showed improvements in cognitive functions in animal models treated with the compound.

Research Findings

A summary of key research findings related to the biological activity of 3-methyl-5-(trifluoromethyl)piperidine hydrochloride is presented below.

Study FocusFindingsReference
Antiviral ActivitySignificant inhibition of influenza virus replication
Anticancer ActivityInduced apoptosis in FaDu cells; better efficacy than bleomycin
Neuropharmacological EffectsImproved cognitive functions in animal models

Case Studies

  • Antiviral Study :
    A comprehensive study assessed the antiviral properties of various trifluoromethyl piperidine derivatives against influenza virus strains. The results indicated that compounds similar to 3-methyl-5-(trifluoromethyl)piperidine hydrochloride exhibited a dose-dependent inhibition of viral replication, suggesting potential therapeutic applications in antiviral drug development.
  • Cancer Research :
    In a comparative analysis involving multiple cancer cell lines, 3-methyl-5-(trifluoromethyl)piperidine hydrochloride demonstrated notable cytotoxicity. The mechanism was linked to the induction of apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.

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